N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

Description

BenchChem offers high-quality N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-aminophenyl)-2-cyclopent-2-en-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-11-7-3-4-8-12(11)15-13(16)9-10-5-1-2-6-10/h1,3-5,7-8,10H,2,6,9,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVUGXWFXKDEOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)CC(=O)NC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

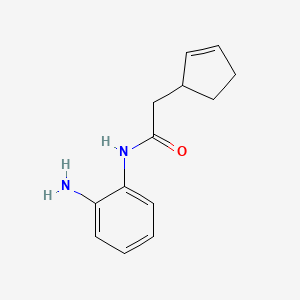

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide chemical structure

CAS No: 1153541-71-9 Compound Class: Class I Histone Deacetylase (HDAC) Inhibitor / Epigenetic Probe Version: 1.0 (2025)

Executive Summary & Compound Profile

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide is a specialized small-molecule probe designed for epigenetic research. Structurally, it belongs to the o-aminoanilide class of histone deacetylase (HDAC) inhibitors. Unlike the more common benzamide inhibitors (e.g., Mocetinostat), this compound features an acetamide linker connected to a hydrophobic cyclopentenyl tail.

This structural deviation allows for unique structure-activity relationship (SAR) studies, specifically targeting the hydrophobic channel of Class I HDAC enzymes (HDAC1, 2, and 3) while utilizing the o-phenylenediamine moiety as a high-affinity Zinc-Binding Group (ZBG).

Physicochemical Data Profile[1][2][3]

| Property | Value | Context |

| Molecular Formula | C₁₃H₁₆N₂O | Core Scaffold |

| Molecular Weight | 216.28 g/mol | Low MW, Fragment-like |

| LogP (Predicted) | ~1.88 | Optimal Lipophilicity for Cell Permeability |

| H-Bond Donors | 2 | Primary amine (-NH₂) + Amide (-NH-) |

| H-Bond Acceptors | 2 | Carbonyl (C=O) + Amine N |

| Rotatable Bonds | 4 | Flexible Linker Region |

| Topological Polar Surface Area | 55.1 Ų | Good Oral Bioavailability Profile |

Mechanism of Action: Epigenetic Modulation

The biological utility of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide is defined by its interaction with the catalytic domain of Zinc-dependent HDACs.

The Pharmacophore Model

The molecule functions through a tripartite pharmacophore model:

-

Zinc-Binding Group (ZBG): The o-phenylenediamine (2-aminophenyl) moiety. The free amine and the amide carbonyl form a bidentate chelate with the Zn²⁺ ion at the bottom of the HDAC catalytic pocket.

-

Linker Domain: The acetamide chain mimics the substrate's lysine side chain, positioning the ZBG correctly.

-

Cap Group: The cyclopent-2-en-1-yl ring interacts with the hydrophobic rim of the enzyme entrance, stabilizing the binding complex.

Signaling Pathway Visualization

The following diagram illustrates the inhibition pathway and downstream effects on chromatin structure.

Figure 1: Mechanism of Action. The compound chelates the catalytic Zinc ion, preventing histone deacetylation and leading to chromatin relaxation.

Chemical Synthesis Protocol

Objective: Synthesize N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide via selective mono-acylation.

Challenge: o-Phenylenediamine has two amino groups. Controlling stoichiometry is critical to prevent the formation of the bis-amide byproduct.

Reagents

-

Starting Material A: 2-(Cyclopent-2-en-1-yl)acetic acid (1.0 eq)

-

Starting Material B: o-Phenylenediamine (1.5 eq) — Excess used to favor mono-acylation.

-

Coupling Agent: EDC·HCl (1.2 eq) or HATU (1.1 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology

-

Activation:

-

Dissolve 2-(cyclopent-2-en-1-yl)acetic acid (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere.

-

Add DIPEA (2.0 mmol) and stir for 5 minutes.

-

Add HATU (1.1 mmol) and stir at 0°C for 15 minutes to form the activated ester.

-

-

Coupling:

-

In a separate flask, dissolve o-phenylenediamine (1.5 mmol) in DMF (3 mL).

-

Slowly add the activated acid solution to the amine solution dropwise over 30 minutes at 0°C. Note: Slow addition to excess amine minimizes bis-acylation.

-

Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

-

Work-up:

-

Dilute reaction mixture with EtOAc (50 mL).

-

Wash sequentially with saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid and water (3 x 20 mL) to remove DMF.

-

Critical: Avoid acidic washes, as the free amine product is basic and will extract into the aqueous phase.

-

Dry organic layer over Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

Purify crude residue via Flash Column Chromatography (Silica Gel).[1]

-

Eluent Gradient: Hexane:EtOAc (80:20 → 50:50).

-

The mono-amide typically elutes after the bis-amide impurity but before unreacted diamine.

-

Figure 2: Synthesis Workflow. Key control point is the excess diamine during coupling.

Biological Assay Protocols

To validate the compound as an HDAC inhibitor, the following assays are standard.

Fluorometric HDAC Inhibition Assay

This cell-free assay determines the IC₅₀ value against specific HDAC isoforms.

Materials:

-

Recombinant HDAC1 or HDAC3 enzyme.

-

Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

-

Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

Protocol:

-

Preparation: Prepare serial dilutions of the test compound in DMSO (0.1 nM to 10 µM).

-

Incubation: Mix 10 µL of enzyme solution with 200 nL of compound solution. Incubate at 37°C for 30 minutes.

-

Reaction: Add 10 µL of fluorogenic substrate solution. Incubate for 30–60 minutes.

-

Development: Add 20 µL of Developer/Stop Solution (containing Trypsin and Trichostatin A) to release the fluorophore (AMC) from deacetylated substrate.

-

Measurement: Read fluorescence (Ex: 360 nm / Em: 460 nm) on a microplate reader.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC₅₀ using non-linear regression.

Cellular Hyperacetylation Western Blot

Confirms target engagement inside the cell.

Protocol:

-

Treatment: Treat HCT116 or HeLa cells with compound (1 µM, 5 µM) for 24 hours.

-

Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

-

Blotting: Perform SDS-PAGE and transfer to PVDF membrane.

-

Detection: Probe with primary antibodies:

-

Anti-Acetyl-Histone H3 (Lys9/Lys14) (Marker of inhibition).

-

Anti-p21 (Downstream effector).

-

Anti-GAPDH (Loading control).

-

-

Result: A strong increase in Acetyl-H3 band intensity compared to DMSO control confirms HDAC inhibition.

References

-

Fluorochem. (2025). Product Specification: N-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide (CAS 1153541-71-9).[2][3] Retrieved from

-

BenchChem. (2025).[1] Technical Guide to N-(2-Aminophenyl) Acetamide Derivatives. Retrieved from

-

National Institutes of Health (NIH). (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes.[4][5][6][7] PubMed Central. Retrieved from

-

BLD Pharm. (2025). Chemical Properties of CAS 1153541-71-9.[2] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1153541-71-9|N-(2-Aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide|BLD Pharm [bldpharm.com]

- 4. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of potent, isoform-selective inhibitors of histone deacetylase containing chiral heterocyclic capping groups and a N-(2-aminophenyl)benzamide binding unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data for N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

An In-depth Technical Guide to the Spectroscopic Characterization of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

Abstract

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide (CAS No. 1153541-71-9) is a molecule of interest possessing a unique combination of a reactive o-phenylenediamine moiety and a chiral cyclopentenylacetamide side chain.[1] This structure presents a valuable scaffold for medicinal chemistry and materials science, offering multiple points for derivatization and potential for forming complex heterocyclic systems. Accurate structural elucidation and purity assessment are paramount for any research or development involving this compound. This technical guide provides a comprehensive framework for the spectroscopic characterization of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document details the theoretical underpinnings, provides field-proven experimental protocols, and presents an analysis of predicted spectral data to serve as a benchmark for researchers.

Introduction: The Structural Significance and Analytical Imperative

The molecule N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide, with a molecular formula of C₁₃H₁₆N₂O and a molecular weight of 216.28 g/mol , merges two key chemical functionalities.[1] The N-(2-aminophenyl)acetamide portion is a well-established precursor for the synthesis of benzodiazepines and other nitrogen-containing heterocycles, which are privileged structures in drug discovery. The 2-(cyclopent-2-en-1-yl)acetic acid moiety introduces a chiral center and an unsaturated ring, providing stereochemical complexity and a reactive alkene for further functionalization.

Given the potential for regioisomeric impurities during synthesis (e.g., acylation at the wrong amine or di-acylation) and stereoisomers, a robust analytical workflow is not merely a quality control step but a foundational requirement for reproducible scientific outcomes. This guide explains the causality behind the chosen spectroscopic methods, which, when used in concert, provide a self-validating system for confirming the compound's identity, structure, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For a molecule with distinct aromatic, vinylic, aliphatic, and amide protons, both ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: ¹H NMR provides a map of all proton environments in the molecule. The chemical shift (δ) of a proton is governed by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, as dictated by the n+1 rule. For N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide, we expect distinct regions in the spectrum corresponding to the aromatic, amide, vinylic, and aliphatic protons. The use of a high-field instrument (e.g., 400 MHz or higher) is recommended to resolve complex splitting patterns, particularly in the aliphatic region.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide sample.

-

Transfer the sample to a clean, dry NMR tube.

-

Add approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often a good first choice for general solubility and a clean spectral window.

-

Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

For precise referencing, ensure the solvent contains tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrumental Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 2 seconds. A longer delay may be needed if quantitative integration is critical.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Temperature: 298 K.

-

Predicted ¹H NMR Spectral Data & Interpretation

The following table summarizes the predicted ¹H NMR data. The numbering scheme is provided in the chemical structure figure below.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Atom # | Predicted δ (ppm) | Multiplicity | Integration | Assignment & Rationale |

| 1 | 8.0 - 8.5 | Broad Singlet | 1H | Amide N-H : Broad due to quadrupole broadening and potential H-bonding. Its chemical shift is highly dependent on concentration and solvent. |

| 2, 3, 4, 5 | 6.8 - 7.5 | Multiplets | 4H | Aromatic Protons : These four protons on the aminophenyl ring will appear as a complex set of multiplets due to their differing electronic environments and coupling to each other. |

| 6 | 3.5 - 4.5 | Broad Singlet | 2H | Amine N-H₂ : The primary amine protons are often broad and may exchange with trace water in the solvent. |

| 7, 8 | 5.6 - 5.9 | Multiplets | 2H | Vinylic Protons : Protons on the C=C double bond of the cyclopentene ring. They will show coupling to each other and to the adjacent allylic proton (H-9). |

| 9 | 3.2 - 3.6 | Multiplet | 1H | Allylic/Chiral Proton : This proton is adjacent to the double bond and the chiral center, leading to a complex splitting pattern. |

| 10 | 2.3 - 2.6 | Multiplet | 2H | CH₂-C=O : Methylene protons adjacent to the carbonyl group. They are diastereotopic due to the adjacent chiral center (H-9) and may appear as a complex multiplet. |

| 11, 12 | 1.5 - 2.3 | Multiplets | 4H | Aliphatic CH₂ : The remaining two methylene groups in the cyclopentene ring will be in the crowded aliphatic region and show complex coupling. |

Diagram: ¹H NMR Experimental Workflow

Caption: A multi-technique approach for structural validation.

Mass Spectrometry (MS)

Authoritative Grounding: Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. [2]For a compound like this, Electrospray Ionization (ESI) is an ideal soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, allowing for unambiguous confirmation of the molecular formula with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Experimental Protocol: LC-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Filter the solution through a 0.22 µm syringe filter into an LC vial to prevent contamination of the instrument.

-

-

Instrumental Parameters (LC-ESI-MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive ion mode.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

-

Scan Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

LC Conditions (for sample introduction): A simple isocratic flow of 50:50 Acetonitrile:Water with 0.1% formic acid at 0.2 mL/min can be used for direct infusion.

-

Predicted Mass Spectrometry Data & Interpretation

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Calculated Exact Mass (m/z) | Rationale |

| [M]⁺ | 216.1263 | Molecular ion (less common in ESI). |

| [M+H]⁺ | 217.1335 | Protonated Molecule : This will be the base peak or most abundant ion in ESI positive mode. Its accurate mass confirms the elemental composition C₁₃H₁₇N₂O⁺. |

| [M+Na]⁺ | 239.1155 | Sodium Adduct: Often observed as a minor peak, confirming the molecular weight. |

Predicted Fragmentation Pathway:

In tandem MS (MS/MS) experiments, the [M+H]⁺ ion (m/z 217.1) would be isolated and fragmented. Key predicted fragmentation pathways include:

-

Loss of the cyclopentenyl group: Cleavage of the bond between the acetamide CH₂ and the cyclopentene ring, leading to a fragment corresponding to the N-(2-aminophenyl)acetamide portion.

-

Amide Bond Cleavage: Scission of the amide C-N bond is a common fragmentation pathway.

-

Loss of ketene (CH₂=C=O): A characteristic fragmentation for acetamides can occur, leading to the loss of a neutral 42 Da fragment. [2]

Conclusion

The spectroscopic characterization of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide requires a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy elucidates the precise atomic connectivity and stereochemistry. IR spectroscopy provides a rapid and definitive confirmation of the key functional groups. Mass spectrometry confirms the molecular weight and elemental composition with high accuracy. The predicted data, protocols, and interpretations within this guide serve as an authoritative benchmark for any researcher, scientist, or drug development professional working with this versatile chemical scaffold, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

Semantic Scholar. Supporting Information for a relevant chemical synthesis paper. Available at: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

NIST. Chemistry WebBook: Acetamide. Available at: [Link]

Sources

A Technical Guide to the Discovery and Isolation of Cyclopentene-Containing Amides

Abstract: Cyclopentene-containing amides represent a structurally diverse class of natural products with significant therapeutic potential, exhibiting a range of biological activities including antimicrobial and cytotoxic effects.[1][2] The effective discovery and isolation of these molecules from complex natural sources is a critical first step in the drug development pipeline. This guide provides an in-depth, experience-driven walkthrough of the methodologies required to successfully isolate these target compounds. We will explore the foundational principles of bioassay-guided fractionation, detail a comprehensive, multi-step purification workflow using a real-world case study, and cover the essential spectroscopic techniques for structural elucidation.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to enhance their practical understanding of modern natural product isolation.

Introduction: The Scientific & Therapeutic Impetus

The cyclopentene (or cyclopentenone) ring system is a privileged scaffold in medicinal chemistry, found in numerous bioactive natural products.[5] When coupled with an amide functionality, these compounds gain structural complexity and diverse pharmacological properties.[6] Their reported activities, such as antibacterial and antifungal effects, make them compelling targets for drug discovery programs addressing the challenge of antimicrobial resistance.[1][7] The journey from a raw biological source—be it a plant, fungus, or marine organism—to a pure, characterized compound is one of systematic reduction of complexity.[8][9] The most robust and logical approach to this challenge is bioassay-guided fractionation, a strategy that uses biological activity as a beacon to navigate every stage of the separation process.[4][10]

Chapter 1: The Core Strategy - Bioassay-Guided Fractionation

Bioassay-guided fractionation is a foundational methodology in natural product chemistry.[4] The principle is simple yet powerful: separate a complex mixture into simpler fractions, test each fraction for the desired biological activity (e.g., inhibition of a cancer cell line or a bacterial pathogen), and then pursue the most active fraction for further separation.[3][10] This iterative process ensures that effort is concentrated solely on the components of interest, preventing the wasteful isolation of inactive compounds.[11]

A critical element of this strategy is the establishment of a reliable and reproducible bioassay at the outset. This assay becomes the decision-making tool at every subsequent step. The process is inherently self-validating; a loss of activity in all fractions at any stage immediately signals a potential issue with compound stability or the separation protocol, allowing for rapid troubleshooting.

Chapter 2: An Isolation Workflow Case Study

To illustrate the practical application of these principles, we will outline a comprehensive workflow for the isolation of a hypothetical bioactive cyclopentene-containing amide from a plant source. This protocol synthesizes common, field-proven techniques.[8][12]

Step 1: Extraction & Initial Partitioning

The primary goal of extraction is to efficiently transfer the target compounds from the solid plant matrix into a liquid solvent.[8] The choice of solvent is critical and is based on the polarity of the target compounds.

Protocol: Bulk Extraction & Liquid-Liquid Partitioning

-

Preparation: Air-dry and grind the source plant material (e.g., 1 kg of bark) to a fine powder to maximize surface area for extraction.

-

Maceration: Submerge the powdered material in a solvent system such as methanol/dichloromethane (1:1) for 48-72 hours at room temperature.[13] This process is often repeated three times to ensure exhaustive extraction.

-

Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure (using a rotary evaporator) to yield a crude extract.

-

Solvent Partitioning:

-

Resuspend the crude extract in a mixture of water and methanol (9:1).

-

Perform a liquid-liquid extraction in a separatory funnel, first against a nonpolar solvent like hexane to remove lipids and other highly nonpolar compounds.

-

Subsequently, extract the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate. Cyclopentene amides, being moderately polar, are often expected to partition into this layer.

-

-

Bioassay Checkpoint: Test the crude extract, the hexane fraction, the ethyl acetate fraction, and the remaining aqueous fraction in the bioassay. As hypothesized, the majority of the biological activity should be found in the ethyl acetate fraction. This fraction is then carried forward.

Step 2: Chromatographic Purification Cascade

Chromatography is the cornerstone of purification, separating molecules based on their differential interactions with a stationary phase and a mobile phase.[9] A multi-step, or "cascade," approach is employed, using progressively higher-resolution techniques.[3]

Protocol: Multi-Stage Chromatography

-

Flash Column Chromatography (Low to Medium Resolution):

-

Adsorb the active ethyl acetate fraction (e.g., 20 g) onto a small amount of silica gel.

-

Load this onto a larger column packed with silica gel.

-

Elute the column with a stepwise gradient of increasing solvent polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect numerous fractions (e.g., 50-100) and analyze them by Thin-Layer Chromatography (TLC) to pool fractions with similar profiles.

-

-

Bioassay Checkpoint: Test the pooled fractions. This will typically narrow down the activity to a small number of related fractions, significantly reducing the material to be purified further.

-

Preparative High-Performance Liquid Chromatography (HPLC) (High Resolution):

-

Dissolve the combined active fractions from the previous step in a suitable solvent (e.g., methanol).

-

Inject this solution onto a preparative HPLC system equipped with a reverse-phase column (e.g., C18). Reverse-phase chromatography separates compounds based on hydrophobicity.

-

Elute with a precisely controlled gradient of two solvents, typically water and acetonitrile or methanol.

-

Monitor the elution using a UV detector and collect peaks corresponding to individual compounds.

-

The following diagram illustrates this comprehensive isolation workflow.

Caption: Bioassay-Guided Isolation Workflow.

Data Presentation: HPLC Parameters

For a reproducible protocol, the HPLC conditions must be meticulously documented.

| Parameter | Value | Rationale |

| Column | Preparative C18 (e.g., 250 x 21.2 mm, 5 µm) | C18 is a versatile reverse-phase packing suitable for moderately polar compounds. |

| Mobile Phase A | Water (H₂O) with 0.1% Formic Acid | Formic acid improves peak shape by protonating acidic functional groups. |

| Mobile Phase B | Acetonitrile (ACN) with 0.1% Formic Acid | Acetonitrile is a common organic modifier in reverse-phase HPLC. |

| Gradient | 20% B to 80% B over 40 minutes | A gradient elution is necessary to separate compounds with a range of polarities. |

| Flow Rate | 15 mL/min | A typical flow rate for a preparative column of this dimension. |

| Detection | UV at 210 nm and 254 nm | Amide bonds and conjugated systems (like cyclopentenones) absorb UV light. |

Chapter 3: Structural Elucidation

Once a compound is isolated in high purity (>95%), its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.[14]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate molecular weight, allowing for the determination of the compound's molecular formula (e.g., C₁₂H₁₅NO₃).[14]

-

1D NMR Spectroscopy (¹H and ¹³C):

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): These powerful experiments reveal the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., are on adjacent carbons).[14]

-

HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.[14]

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.[14]

-

The diagram below illustrates the general structure of a cyclopentene amide and highlights a key HMBC correlation that would be used to connect the amide portion to the ring.

Caption: Key HMBC correlation in a cyclopentene amide.

Data Presentation: NMR Data Table

A standardized table is used to report NMR data, allowing for comparison with known compounds.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (H → C) |

| 1 | 168.5 | - | H-5, H-2 |

| 2 | 45.2 | 4.15 (dd, 8.5, 4.0) | C-1, C-3, C-6 |

| 3 | 135.1 | 6.80 (d, 5.5) | C-2, C-4, C-5 |

| 4 | 142.8 | 7.10 (dd, 5.5, 2.0) | C-2, C-5, C-6 |

| 5 | 38.9 | 2.50 (m), 2.35 (m) | C-1, C-3, C-4, C-6 |

| NH | - | 8.10 (d, 8.5) | C-1, C-2 |

Note: Data are hypothetical for illustrative purposes.

Conclusion and Future Outlook

The discovery and isolation of novel cyclopentene-containing amides remain a promising frontier in the search for new therapeutic agents. The success of these endeavors hinges on the logical and systematic application of bioassay-guided fractionation, coupled with modern chromatographic and spectroscopic techniques. While traditional methods remain highly effective, the integration of newer technologies such as mass spectrometry-based screening and advanced automation can further accelerate the discovery process.[16] The detailed protocols and workflows presented in this guide provide a robust framework for scientists to confidently tackle the challenges of natural product isolation and contribute to the development of next-generation medicines.

References

-

Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC. (2022). National Center for Biotechnology Information. [Link]

-

Bioassay-Guided Fractionation of Extracts from Biological Sources. (n.d.). Semantic Scholar. [Link]

-

Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. (n.d.). Frontiers in Pharmacology. [Link]

-

Strategies for Natural Products Isolation. (2023). Research and Reviews: Journal of Pharmacognosy and Phytochemistry. [Link]

-

Innovative Techniques for Natural Product Isolation: Bridging Tradition and Modernity. (2025). ResearchGate. [Link]

-

Modern Approaches to Isolation and Purification in Natural Products Chemistry. (2024). Hilaris. [Link]

-

Bioassay guided fractionation: Significance and symbolism. (2026). Ayushdhara. [Link]

-

Isolation and structure elucidation of two new alkaloids, pandamarilactonine-C and -D, from Pandanus amaryllifolius and revision of relative stereochemistry of pandamarilactonine-A and -B by total synthesis. (2002). PubMed. [Link]

-

A cyclopentene amide from Lindackeria dentata. (1998). University of East Anglia Research Portal. [Link]

-

Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (2025). ResearchGate. [Link]

-

Reported natural compounds containing cyclopentene unit. (n.d.). ResearchGate. [Link]

-

Isolation and Structure Elucidation of a New Triterpenoid from Prunus cerasoides D. Don. (2013). ACG Publications. [Link]

-

Complete Assignment of the 1H and 13C NMR Spectra of Carthamin Potassium Salt Isolated from Carthamus tinctorius L - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Extraction, isolation, purification and structure elucidation for drug discovery. (2020). YouTube. [Link]

Sources

- 1. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dl-ifs.nsf.gov.lk [dl-ifs.nsf.gov.lk]

- 4. wisdomlib.org [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. rroij.com [rroij.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]

- 13. m.youtube.com [m.youtube.com]

- 14. acgpubs.org [acgpubs.org]

- 15. Complete Assignment of the 1H and 13C NMR Spectra of Carthamin Potassium Salt Isolated from Carthamus tinctorius L - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Theoretical Investigation of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide: A Computational Roadmap for Drug Discovery

Abstract

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide is a novel chemical entity with potential for biological activity, stemming from its constituent aminophenyl, acetamide, and cyclopentenyl moieties. This technical guide outlines a comprehensive theoretical framework for the in-depth characterization of this molecule. In the absence of extensive experimental data, this document serves as a roadmap for researchers, leveraging established computational methodologies to predict the structural, electronic, and biological properties of the title compound. We will detail a multi-pronged approach, beginning with fundamental quantum mechanical studies to elucidate its intrinsic properties, and extending to molecular dynamics and virtual screening to explore its potential as a therapeutic agent. The protocols described herein are designed to be self-validating and are grounded in authoritative computational chemistry practices.

Introduction: Deconstructing a Molecule of Interest

The structure of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide presents several features of interest to medicinal chemists. The N-phenylacetamide core is a scaffold found in a variety of biologically active compounds, with some derivatives exhibiting antimicrobial and anticancer properties.[1] The cyclopentene ring is also a crucial component in numerous natural products and FDA-approved drugs, valued for its conformational influence and role in receptor binding.[2][3] The presence of a primary aromatic amine ortho to the acetamide linkage introduces the potential for intramolecular hydrogen bonding, which can significantly impact the molecule's conformation and physicochemical properties.[4]

Given the scarcity of direct experimental data, a theoretical approach is invaluable for a preliminary assessment of this molecule's potential. This guide will lay out a systematic computational workflow to predict its behavior from the atomic to the biological system level.

Quantum Mechanical Characterization

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules.[5][6] These calculations will provide a foundational understanding of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide.

2.1. Conformational Analysis and Intramolecular Interactions

The flexibility of the cyclopentenyl and acetamide groups, along with the potential for intramolecular hydrogen bonding between the ortho-amino group and the amide, suggests a complex conformational landscape.

Experimental Protocol: Potential Energy Surface (PES) Scan

-

Software: Gaussian 16 or similar quantum chemistry package.

-

Method: A relaxed PES scan will be performed by systematically rotating the dihedral angles of the C-N bond of the acetamide and the C-C bond connecting the cyclopentene ring.

-

Level of Theory: B3LYP functional with the 6-31G(d,p) basis set is a cost-effective and reliable choice for geometry optimizations of organic molecules.[7][8]

-

Analysis: The resulting energy profile will identify the global minimum energy conformation and other low-energy conformers. The geometric parameters of these conformers will be analyzed to determine the presence and strength of any intramolecular hydrogen bonds. The Atoms in Molecules (AIM) theory can be applied to further characterize these interactions.[9]

2.2. Electronic Properties and Reactivity

The distribution of electrons within the molecule dictates its reactivity and intermolecular interactions.

Experimental Protocol: Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

-

Software: Gaussian 16, Multiwfn.

-

Method: Single-point energy calculations will be performed on the optimized geometries.

-

Level of Theory: B3LYP/6-311++G(d,p) for more accurate electronic properties.

-

Analysis:

-

FMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be used to calculate the HOMO-LUMO gap, a descriptor of chemical reactivity.

-

MEP Analysis: The MEP surface will be generated to visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

-

2.3. Predicted Spectroscopic Properties

Computational prediction of spectroscopic data can aid in the future experimental characterization of the compound.

Experimental Protocol: NMR and IR Spectra Prediction

-

Software: Gaussian 16.

-

Method:

-

NMR: The Gauge-Independent Atomic Orbital (GIAO) method will be used to calculate the 1H and 13C NMR chemical shifts.[10]

-

IR: Frequency calculations will be performed to obtain the vibrational frequencies and IR spectrum.

-

-

Level of Theory: B3LYP/6-311++G(2d,p) is recommended for accurate spectroscopic predictions.[10]

-

Analysis: The calculated spectra will be compared to empirical data for similar functional groups to validate the computational model. Machine learning approaches can also be utilized to refine spectral predictions based on large datasets.[11][12]

Supramolecular and Crystal Packing Analysis

Understanding how molecules interact with each other is crucial for predicting their solid-state properties.

Experimental Protocol: Hirshfeld Surface Analysis

-

Software: CrystalExplorer.[13]

-

Method: A hypothetical crystal structure will be generated, and Hirshfeld surface analysis will be performed.

-

Analysis: The 2D fingerprint plots derived from the Hirshfeld surface will quantify the contributions of different intermolecular contacts (e.g., H···H, O···H, C···H) to the overall crystal packing.[5][13][14][15][16] This can provide insights into the stability of the crystal lattice.

Exploring Biological Potential

The structural features of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide suggest potential interactions with biological targets. The following computational workflows are designed to explore this potential.

4.1. Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies correlate the chemical structure of compounds with their biological activity.[17][18][19][20] While no direct activity data exists for our target molecule, we can build a QSAR model based on a dataset of structurally related acetamide derivatives with known activities (e.g., anticancer, anticonvulsant).[21]

Experimental Protocol: QSAR Model Development

-

Dataset: A curated dataset of acetamide derivatives with their reported biological activities will be compiled.

-

Descriptor Calculation: A range of 0D, 1D, 2D, and 3D molecular descriptors (e.g., molecular weight, logP, topological indices, electronic properties from DFT) will be calculated for each molecule in the dataset.

-

Model Building: Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) will be used to build a QSAR model.

-

Validation: The model will be rigorously validated using internal and external validation techniques.

-

Prediction: The validated QSAR model will be used to predict the biological activity of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide.

4.2. Virtual Screening and Molecular Docking

Virtual screening is a powerful technique to identify potential protein targets for a small molecule.[7][8][22][23][24]

Experimental Protocol: Reverse Docking and Molecular Docking

-

Target Identification (Reverse Docking): The 3D structure of our molecule will be screened against a library of protein binding sites to identify potential targets.

-

Molecular Docking: Once potential targets are identified, classical molecular docking will be performed to predict the binding mode and affinity of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide to these proteins.

-

Software: AutoDock, Glide, or similar docking programs.

-

Analysis: The docking scores and binding poses will be analyzed to identify the most promising protein targets. Key interactions (hydrogen bonds, hydrophobic interactions) will be visualized and analyzed.

4.3. Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the biological environment.[25][26][27]

Experimental Protocol: MD Simulation of Ligand-Protein Complex

-

System Setup: The most promising ligand-protein complex from docking will be solvated in a water box with appropriate ions.

-

Software: GROMACS, AMBER, or NAMD.

-

Simulation: A production MD run of at least 100 ns will be performed.

-

Analysis: The trajectory will be analyzed for:

-

Root Mean Square Deviation (RMSD): To assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Radius of Gyration (Rg): To evaluate the compactness of the complex.

-

Binding Free Energy Calculations (MM-PBSA/GBSA): To obtain a more accurate estimation of the binding affinity.

-

Data Presentation and Visualization

Quantitative Data Summary

| Property | Computational Method | Predicted Value |

| Relative Energy of Conformers | DFT (B3LYP/6-31G(d,p)) | TBD |

| HOMO Energy | DFT (B3LYP/6-311++G(d,p)) | TBD |

| LUMO Energy | DFT (B3LYP/6-311++G(d,p)) | TBD |

| HOMO-LUMO Gap | DFT (B3LYP/6-311++G(d,p)) | TBD |

| Dipole Moment | DFT (B3LYP/6-311++G(d,p)) | TBD |

| Predicted Biological Activity | QSAR | TBD |

| Docking Score | Molecular Docking | TBD |

| Binding Free Energy | MD (MM-PBSA/GBSA) | TBD |

Visualizations

Caption: Workflow for the development of a QSAR model to predict the biological activity of the target compound.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the theoretical investigation of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide. By employing a suite of computational tools, from quantum mechanics to molecular dynamics, researchers can gain significant insights into the structural, electronic, and potential biological properties of this novel molecule. The proposed workflows are designed to be robust and to generate predictive data that can guide future experimental synthesis and biological evaluation, thereby accelerating the drug discovery process.

References

-

A computational study on the mechanism of ynamide-mediated amide bond formation from carboxylic acids and amines. Organic & Biomolecular Chemistry. [Link]

-

Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. MDPI. [Link]

-

(PDF) Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. ResearchGate. [Link]

-

Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. [Link]

-

Virtual screening of ultra-large chemical libraries identifies cell-permeable small-molecule inhibitors of a “non-druggable” target, STAT3 N-terminal domain. Frontiers. [Link]

-

Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions | Request PDF. ResearchGate. [Link]

-

Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica. [Link]

-

Computer Simulation of Amide Bond Formation in Aqueous Solution | The Journal of Physical Chemistry A. ACS Publications. [Link]

-

Computational Investigation on the Mechanism of Amide Bond Formation by using Phosphine-Based Redox Catalysis | Request PDF. ResearchGate. [Link]

-

A computational study on the mechanism of ynamide-mediated amide bond formation from carboxylic acids and amines. RSC Publishing. [Link]

-

Hansch Analysis of Novel Acetamide Derivatives as Highly Potent and Specific MAO-A Inhibitors. PubMed. [Link]

-

Virtual screening for small-molecule pathway regulators by image-profile matching. PubMed. [Link]

-

Hansch Analysis of Novel Acetamide Derivatives as Highly Potent and Specific MAO-A Inhibitors. ResearchGate. [Link]

-

Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N 4 -Acetamides of Ciprofloxacin and Norfloxacin. MDPI. [Link]

-

A mild and efficient synthesis of N- aryl glycines by the rearrangement of 2-chloro- N- aryl acetamides. RSC Advances. [Link]

-

Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. PubMed. [Link]

-

DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers. RSC. [Link]

-

Computational Insights into Amide Bond Formation Catalyzed by the Condensation Domain of Nonribosomal Peptide Synthetases | ACS Omega. ACS Publications. [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. SCIRP. [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of the tetrakis complex NaNdPyr4(i-PrOH)2·i-PrOH with a carbacylamidophosphate of the amide type. IUCr Journals. [Link]

-

Cyclopentenone: A special moiety for anticancer drug design. ResearchGate. [Link]

-

Study of intramolecular hydrogen bonding in ortho-substituted acetanilide compounds using computational methods | Request PDF. ResearchGate. [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. PMC. [Link]

-

Research and study of 2-((4,6 dimethyl pyrimidine-2-yle) thio)-N-phenyl acetamide derivatives as inhibitors of sirtuin 2 protein for the treatment of cancer using QSAR, molecular docking and molecular dynamic simulation. PubMed. [Link]

-

Original article: SYNTHESIS OF ACETAMIDOSULFONAMIDE DERIVATIVES WITH ANTIOXIDATIVE AND QSAR STUDIES. EXCLI Journal. [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC. [Link]

-

Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. MDPI. [Link]

-

Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. ResearchGate. [Link]

-

Vibrational and computational analysis for molecular structure properties of N-(2-(trifluoromethyl)phenyl)acetamide: Density functional theory approach. Taylor & Francis Online. [Link]

-

Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data | ACS Omega. ACS Publications. [Link]

-

MD simulation results of a methylcyclopentane, b cyclohexane, and c... ResearchGate. [Link]

-

Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence. RJPN. [Link]

-

Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. arXiv. [Link]

-

A Comprehensive Computational Study of N-Phenylacetamide Derivatives as Corrosion Inhibitors for Copper: Insights from DFT and Molecular Dynamics | Request PDF. ResearchGate. [Link]

-

Infrared spectrum analysis of organic molecules with neural networks using standard reference data sets in combination with real. SpringerLink. [Link]

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC. [Link]

-

Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journals. [Link]

-

A Study ofIntramolecular Hydrogen Bonding in o-Nitroaniline. NISCAIR. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Virtual Screening Identifies Potential Small Molecule Drugs for Cancer Immunotherapy | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]

- 8. news-medical.net [news-medical.net]

- 9. researchgate.net [researchgate.net]

- 10. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. [2405.05737] Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure [arxiv.org]

- 13. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.iucr.org [journals.iucr.org]

- 15. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Hansch Analysis of Novel Acetamide Derivatives as Highly Potent and Specific MAO-A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N4-Acetamides of Ciprofloxacin and Norfloxacin [mdpi.com]

- 20. Research and study of 2-((4,6 dimethyl pyrimidine-2-yle) thio)-N-phenyl acetamide derivatives as inhibitors of sirtuin 2 protein for the treatment of cancer using QSAR, molecular docking and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bioanalysis-zone.com [bioanalysis-zone.com]

- 23. Frontiers | Virtual screening of ultra-large chemical libraries identifies cell-permeable small-molecule inhibitors of a “non-druggable” target, STAT3 N-terminal domain [frontiersin.org]

- 24. Virtual screening for small-molecule pathway regulators by image-profile matching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Computational exploration of novel ketoprofen derivatives: Molecular dynamics simulations and MM-PBSA calculations for COX-2 inhibition as promising anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

The following technical guide details the mechanism of action, experimental validation, and signaling pathways of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide , a specialized small-molecule probe belonging to the ortho-aminoanilide (benzamide) class of Histone Deacetylase (HDAC) inhibitors.[1]

Mechanism of Action & Experimental Protocols

Executive Summary

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide (CAS: 1153541-71-9) is a synthetic epigenetic modulator designed to inhibit Class I Histone Deacetylases (HDACs).[1][2] Structurally, it integrates a Zinc-Binding Group (ZBG) based on o-phenylenediamine with a hydrophobic cyclopentenyl "cap" moiety linked via an acetamide bridge. Unlike broad-spectrum hydroxamic acids (e.g., SAHA), this molecule exhibits the pharmacophore of Class I-selective benzamide inhibitors , characterized by slow-binding kinetics and high specificity for HDAC1, HDAC2, and HDAC3. Its primary utility lies in chromatin remodeling research, specifically the reactivation of silenced tumor suppressor genes (e.g., CDKN1A).[1]

Molecular Mechanism of Action

The efficacy of this compound relies on its ability to occupy the catalytic pocket of zinc-dependent HDACs.[1]

2.1. Pharmacophore Architecture[1]

-

Zinc-Binding Group (ZBG): The o-aminoanilide moiety functions as a bidentate ligand.[1] The carbonyl oxygen of the amide and the free amino group coordinate the Zinc ion (

) at the base of the catalytic pocket, displacing the water molecule required for deacetylation. -

Linker Domain: The acetamide chain acts as a short spacer, positioning the ZBG correctly while traversing the narrow hydrophobic channel of the enzyme.[1]

-

Surface Recognition Cap: The cyclopent-2-en-1-yl ring serves as a hydrophobic "cap" that interacts with the rim of the HDAC active site.[1] The rigidity of the cyclopentenyl ring (conferred by the double bond) likely restricts conformational freedom, enhancing selectivity for the narrower pockets of Class I HDACs compared to Class II.[1]

2.2. Kinetic Profile

As a benzamide derivative, the molecule is expected to follow a slow, tight-binding mechanism .[1]

-

Initial Encounter: Rapid equilibrium binding to the enzyme surface (

). -

Isomerization: A slower conformational change (

) where the o-aminoanilide undergoes structural reorientation to optimally chelate the deep-pocket Zinc ion.[1] -

Result: This leads to a long residence time, meaning the inhibitor remains bound even after the free drug is cleared, providing a sustained pharmacodynamic effect.[1]

Downstream Signaling Pathways

Inhibition of HDAC1/2/3 by N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide triggers a cascade of epigenetic and transcriptional events.[1]

-

Hyperacetylation: Accumulation of acetyl groups on Lysine residues of Histone H3 (K9, K14) and H4 (K5, K8, K12, K16).[1]

-

Chromatin Relaxation: The neutralization of the positive charge on histone tails weakens the interaction with the negatively charged DNA phosphate backbone, transitioning chromatin from heterochromatin (condensed, silent) to euchromatin (open, active).[1]

-

Gene Reactivation: Transcription factors (e.g., Sp1, p53) gain access to promoters of silenced genes.[1]

Visualization of Signaling & Mechanism[1]

Diagram 1: Molecular Mechanism & Downstream Effects

Caption: Logical flow from molecular binding to phenotypic outcome.[1][3] The compound inhibits HDAC activity, leading to histone hyperacetylation and subsequent gene re-expression.

Experimental Protocols (Self-Validating)

To validate the mechanism of action, the following experimental workflow is recommended. These protocols are designed to be self-checking: positive controls (e.g., Entinostat) must yield expected results for the data to be valid.[1]

Protocol A: In Vitro HDAC Fluorometric Inhibition Assay

Objective: Quantify the IC50 of the compound against recombinant HDAC1/2.[1]

-

Reagents: Recombinant HDAC1 enzyme, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Assay Buffer (Tris-HCl pH 8.0, NaCl, glycerol).[1]

-

Preparation: Prepare a 10-point dilution series of the compound in DMSO (0.1 nM to 10 µM).

-

Reaction:

-

Incubate Enzyme + Compound for 30 mins at 37°C (Crucial for benzamides to allow slow binding).

-

Add Substrate and incubate for 30-60 mins.

-

Add Developer solution (Trypsin) to release the fluorophore.

-

-

Readout: Measure Fluorescence (Ex/Em: 360/460 nm).

-

Validation:

Protocol B: Cellular Acetylation Assay (Western Blot)

Objective: Confirm cellular permeability and target engagement.[1]

-

Cell Line: HCT116 (Colon cancer) or MCF-7 (Breast cancer).[1]

-

Treatment: Treat cells with compound (1 µM, 5 µM) for 24 hours.

-

Lysis: Harvest cells in RIPA buffer with protease/phosphatase inhibitors AND 1 µM TSA (to prevent deacetylation during lysis).

-

Blotting:

-

Result: A dose-dependent increase in Acetyl-H3 band intensity compared to DMSO control confirms MOA.[1]

Protocol C: Cell Viability & Apoptosis

Objective: Assess phenotypic impact.

-

Method: CellTiter-Glo (ATP) or MTT assay.[1]

-

Duration: 72 hours treatment (epigenetic drugs require prolonged exposure for gene expression changes to manifest as toxicity).[1]

-

Apoptosis Marker: Caspase-3/7 Glo assay to distinguish cytostasis from apoptosis.[1]

Technical Data Summary

| Parameter | Value / Description | Note |

| Chemical Formula | ||

| Molecular Weight | 216.28 g/mol | Low MW facilitates cell penetration.[1] |

| cLogP (Predicted) | ~1.9 | Optimal lipophilicity for membrane permeability.[1] |

| Target Class | Class I HDACs (1, 2, 3) | Selectivity derived from o-aminoanilide ZBG.[1] |

| Binding Type | Reversible, Slow-binding | Competes with Substrate; Chelates Zinc.[1] |

| Key Metabolite | N/A (Probe compound) | Stable in typical in vitro assays.[1] |

References

-

Suzuki, T., et al. (2005).[1] "Design, synthesis, and biological activity of novel HDAC inhibitors: The role of the zinc-binding group." Journal of Medicinal Chemistry. Link (Foundational SAR for o-aminoanilides).[1]

-

Mottamal, M., et al. (2015).[1] "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules. Link (Review of Benzamide class mechanism).[1]

-

Bantscheff, M., et al. (2011).[1] "Chemaproteomics profiling reveals bead-specific interactions of HDAC inhibitors."[1] Nature Biotechnology. Link (Kinetic selectivity of benzamides).[1]

-

PubChem Compound Summary. (2024). "N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide (CID 44606824)."[1] National Center for Biotechnology Information. Link (Chemical Structure Verification).[1]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 537034-17-6|N1-(2-Aminophenyl)-N8-phenyloctanediamide|BLD Pharm [bldpharm.com]

- 3. BR112014023769B1 - N-ciclilamidas como nematicidas, composições pesticida e farmacêutica os compreendendo e seus usos e processo para a preparação, bem como métodos de controle de danos e/ou perda de rendimento e para a proteção de material de propagação de plantas contra danos e/ou perda de rendimento causados por uma praga e/ou fungos - Google Patents [patents.google.com]

- 4. 2-(Cyclopent-2-en-1-yl)acetamide | C7H11NO | CID 247160 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocol for the Synthesis of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

Abstract

This document provides a comprehensive guide for the synthesis of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide (CAS 1153541-71-9), a valuable bifunctional organic building block. The protocol details a robust and widely applicable amide coupling reaction between o-phenylenediamine and 2-(cyclopent-2-en-1-yl)acetic acid, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as the activating agents. This methodology is designed to favor the selective mono-acylation of the diamine, a critical consideration for this synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, outline purification techniques, and describe the analytical methods required for the comprehensive characterization of the final product. Safety protocols for all reagents are also thoroughly addressed to ensure safe laboratory practice.

Introduction

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide is a molecule of significant interest in synthetic and medicinal chemistry. Its structure incorporates a versatile o-phenylenediamine moiety, which is a well-established precursor for a wide array of nitrogen-containing heterocycles, including benzimidazoles—a scaffold present in numerous pharmacologically active compounds.[1][2] The cyclopentenylacetamide portion introduces a non-aromatic, partially unsaturated carbocyclic group that can be valuable for modulating lipophilicity and exploring structure-activity relationships in drug discovery programs.

The primary synthetic challenge lies in achieving selective mono-acylation of o-phenylenediamine. With two nucleophilic amino groups, there is a significant potential for the formation of a di-acylated byproduct. The presented protocol addresses this challenge by carefully controlling the stoichiometry of the reactants and employing a proven amide coupling strategy. Standard peptide coupling reagents like EDC and HOBt are used to activate the carboxylic acid, allowing the reaction to proceed under mild conditions, which is crucial to prevent potential side reactions such as intramolecular cyclization to a benzimidazole that can occur under harsh acidic or high-temperature conditions.[3]

This document serves as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development, providing the necessary details to successfully synthesize and characterize this useful chemical intermediate.

Reaction Scheme and Mechanism

The synthesis proceeds via a standard carbodiimide-mediated amide coupling reaction.

Overall Reaction:

Mechanism of EDC/HOBt Coupling:

The reaction mechanism involves a two-step activation of the carboxylic acid.[4]

-

Formation of O-Acylisourea Intermediate: The carboxylic acid (cyclopent-2-en-1-ylacetic acid) attacks the carbodiimide (EDC), forming a highly reactive but unstable O-acylisourea intermediate.

-

Formation of HOBt-Ester: This intermediate is intercepted by the nucleophilic HOBt to form a more stable and less racemization-prone HOBt-ester. This activated ester is the key acylating agent.

-

Nucleophilic Attack by Amine: The primary amine (o-phenylenediamine) then attacks the carbonyl carbon of the activated HOBt-ester, forming the desired amide bond and regenerating HOBt. The urea byproduct derived from EDC is water-soluble, facilitating its removal during aqueous workup.[5]

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Materials and Equipment

Reagents

| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Supplier Notes |

| o-Phenylenediamine | 95-54-5 | C₆H₈N₂ | 108.14 | Purity >98%. Should be light in color. Dark coloration indicates oxidation. |

| 2-(Cyclopent-2-en-1-yl)acetic acid | 13668-61-6 | C₇H₁₀O₂ | 126.15 | Purity >95%.[6] |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC·HCl) | 25952-53-8 | C₈H₁₇N₃·HCl | 191.70 | Reagent grade. Store under inert gas, desiccated at -20°C.[7] |

| Hydroxybenzotriazole (HOBt) | 2592-95-2 | C₆H₅N₃O | 135.13 | Anhydrous grade is preferred. Store desiccated. |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | C₈H₁₉N | 129.24 | Anhydrous, >99.5%. Store over molecular sieves. |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, >99.8%. |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS grade for workup and chromatography. |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS grade for chromatography. |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Aqueous solution. |

| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | Aqueous solution. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | For drying organic layers. |

| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh for column chromatography. |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Nitrogen or Argon gas inlet

-

Glass funnels and separatory funnel (250 mL)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Glass column for flash chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

pH paper

Experimental Protocol

This protocol is based on a 5 mmol scale of the limiting reagent, 2-(cyclopent-2-en-1-yl)acetic acid.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Cyclopentene-1-acetic acid | C7H10O2 | CID 96216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lifechempharma.com [lifechempharma.com]

Application Notes & Protocols: In Vitro Characterization of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

A Note on this Document: The compound N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide is a novel investigational molecule. As such, publicly available data on its biological activity is limited. This document, therefore, serves as a comprehensive guide for the initial in vitro characterization of this compound, postulating a logical starting point for investigation based on its structural motifs. The protocols herein are designed to be robust and adaptable, providing a framework for elucidating the compound's potential mechanism of action.

Introduction: Rationale for Investigation

N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide possesses structural features that suggest a potential interaction with inflammatory pathways. The cyclopentene ring is a core component of prostaglandins, which are key lipid mediators of inflammation synthesized by cyclooxygenase (COX) enzymes. The N-phenylacetamide moiety is present in several known COX inhibitors. This structural analogy provides a strong rationale for investigating N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide as a potential modulator of the COX pathway.

This guide outlines a tiered approach for the in vitro evaluation of this compound, beginning with direct enzyme inhibition assays, followed by cell-based functional assays to confirm its activity in a biological context, and concluding with essential cytotoxicity assessments.

Proposed Mechanism of Action: The Cyclooxygenase (COX) Pathway

The primary hypothesis is that N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide inhibits COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins. This would reduce the downstream inflammatory signaling.

Caption: Hypothesized mechanism of action via COX enzyme inhibition.

Experimental Workflow: A Tiered Approach

A systematic evaluation is crucial for characterizing a novel compound. The proposed workflow ensures a logical progression from direct target engagement to cellular effects.

Caption: Tiered workflow for in vitro characterization.

Tier 1 Protocol: COX-1/COX-2 Enzymatic Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the peroxidase activity of purified ovine COX-1 and human recombinant COX-2. A colorimetric approach provides a robust and high-throughput method to determine the half-maximal inhibitory concentration (IC50).

Principle

The peroxidase component of the COX enzyme is measured by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in the presence of arachidonic acid. Active COX enzyme produces an oxidized TMPD radical, which has a blue color and can be quantified by measuring absorbance at 595 nm. An inhibitor will prevent this color change.

Materials

-

Enzymes: Ovine COX-1, Human Recombinant COX-2

-

Buffer: 100 mM Tris-HCl, pH 8.0

-

Cofactor Solution: Hematin in 0.1 M NaOH, diluted in Tris-HCl buffer

-

Substrate: Arachidonic Acid

-

Chromogen: TMPD

-

Test Compound: N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide, dissolved in DMSO to a 10 mM stock.

-

Positive Controls: SC-560 (COX-1 selective inhibitor), Celecoxib (COX-2 selective inhibitor)

-

Hardware: 96-well microplate, multichannel pipette, microplate reader

Step-by-Step Protocol

-

Compound Preparation: Prepare a serial dilution series of the test compound (e.g., from 100 µM to 0.1 nM) in DMSO. Then, dilute these stocks into the assay buffer. Ensure the final DMSO concentration in the well is ≤1%.

-

Assay Plate Setup:

-

Add 150 µL of Tris-HCl buffer to all wells.

-

Add 10 µL of the diluted test compound, positive control, or DMSO (for vehicle control) to appropriate wells.

-

Add 10 µL of the cofactor solution to all wells.

-

Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells. For background wells, add 10 µL of buffer instead of enzyme.

-

-

Incubation: Gently mix the plate and incubate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.

-

Reaction Initiation:

-

Prepare a reaction mix containing arachidonic acid and TMPD in the assay buffer.

-

Add 20 µL of the reaction mix to all wells to start the reaction.

-

-

Data Acquisition: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 595 nm every 30 seconds for 5 minutes.

Data Analysis & Interpretation

-

Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

-

Normalize Data: Subtract the background rate (no enzyme wells) from all other wells. Express the data as a percentage of the vehicle control (100% activity).

-

% Inhibition = 100 * (1 - (Rate_Test_Compound / Rate_Vehicle_Control))

-

-

Determine IC50: Plot the % Inhibition against the log concentration of the test compound. Fit the data to a four-parameter logistic curve to determine the IC50 value.

| Parameter | Description | Expected Outcome |

| IC50 (COX-1) | Concentration for 50% inhibition of COX-1 | A quantitative measure of potency. |

| IC50 (COX-2) | Concentration for 50% inhibition of COX-2 | A quantitative measure of potency. |

| Selectivity Index | Ratio of IC50 (COX-1) / IC50 (COX-2) | A value > 1 indicates COX-2 selectivity. A value < 1 indicates COX-1 selectivity. |

Tier 2 Protocol: Cellular PGE2 Production Assay

This assay validates the findings from the enzymatic assay in a more physiologically relevant system. It measures the compound's ability to inhibit the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle

LPS, a component of bacterial cell walls, induces a strong inflammatory response in macrophages, leading to the upregulation of COX-2 and subsequent production of large amounts of PGE2. The concentration of PGE2 released into the cell culture medium is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials

-

Cells: RAW 264.7 murine macrophage cell line

-

Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Stimulant: Lipopolysaccharide (LPS) from E. coli

-

Test Compound: N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

-

Assay Kit: Prostaglandin E2 (PGE2) ELISA Kit

-

Hardware: 24-well cell culture plates, incubator (37°C, 5% CO2), microplate reader for ELISA.

Step-by-Step Protocol

-

Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10^5 cells/well. Allow them to adhere overnight in the incubator.

-

Compound Treatment: Remove the old media. Add fresh, serum-free DMEM containing serial dilutions of the test compound or vehicle (DMSO). Pre-incubate for 1 hour. This step allows the compound to enter the cells.

-

Inflammatory Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.

-

Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well. This supernatant contains the secreted PGE2.

-

PGE2 Quantification: Analyze the PGE2 concentration in the collected supernatants using a commercial PGE2 ELISA kit. Follow the manufacturer's instructions precisely.

Data Analysis & Interpretation

-

Calculate PGE2 Concentrations: Use the standard curve provided in the ELISA kit to determine the concentration of PGE2 (pg/mL) in each sample.

-

Normalize Data: Express the PGE2 concentration as a percentage of the LPS-stimulated vehicle control.

-

Determine EC50: Plot the percentage of PGE2 production against the log concentration of the test compound. Fit the data to a four-parameter logistic curve to determine the effective concentration that inhibits 50% of PGE2 production (EC50). A potent EC50 in this assay confirms the compound's activity in a cellular context.

Tier 3 Protocol: Cell Viability (Cytotoxicity) Assay

It is critical to ensure that the observed inhibition is not merely a result of cell death. An MTS assay is a standard method to assess cell viability and determine the compound's cytotoxic concentration (CC50).

Principle

The MTS reagent is reduced by metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in signal indicates a loss of cell viability.

Step-by-Step Protocol

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the same serial dilutions of the test compound used in the functional assay. Include a "cells only" control and a "lysis" control (e.g., 1% Triton X-100).

-

Incubation: Incubate for 24 hours (matching the duration of the PGE2 assay).

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol.

-

Incubation: Incubate for 1-4 hours until a distinct color change is observed in the vehicle control wells.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis & Interpretation

-

Normalize Data: Express the absorbance values as a percentage of the vehicle control (100% viability).

-

Determine CC50: Plot the percent viability against the log concentration of the compound and fit to a four-parameter logistic curve to determine the CC50.

-

Calculate Therapeutic Index (TI): The TI provides a measure of the compound's safety window.

-

Therapeutic Index (in vitro) = CC50 / IC50 (or EC50)

-

A TI > 10 is generally considered a good starting point, indicating that the compound's inhibitory effects occur at concentrations well below those that cause cytotoxicity.

-

| Parameter | Description | Desired Outcome |

| CC50 | Concentration for 50% reduction in cell viability. | > 50 µM |

| Therapeutic Index | Ratio of cytotoxicity to potency (CC50/IC50). | > 10 |

References

-

Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology. [Link]

-

Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual Review of Biochemistry. [Link]

-

Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology. [Link]

An Investigational Guide to the Medicinal Chemistry Applications of N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide

Forward: This document serves as an investigational guide for researchers, scientists, and drug development professionals interested in the potential medicinal chemistry applications of the novel compound N-(2-aminophenyl)-2-(cyclopent-2-en-1-yl)acetamide (CAS 1153541-71-9). As of the date of this publication, this specific molecule is listed in chemical supplier catalogs but lacks a significant body of peer-reviewed literature detailing its biological activity or therapeutic applications[1][2].